molecular formula C26H33FO B2472864 (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one CAS No. 1095781-40-0

(13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one

Cat. No.: B2472864
CAS No.: 1095781-40-0
M. Wt: 380.547
InChI Key: OIEOFEFLLYWLLM-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved via a Friedel-Crafts alkylation reaction, where a fluorophenyl group is introduced to the core structure.

    Addition of the Methylidene Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors. Its fluorophenyl group can enhance binding affinity and specificity in biological systems.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. The presence of the fluorophenyl group suggests it might have pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

Industrially, (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.

Mechanism of Action

The mechanism of action of (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding interactions through hydrogen bonding or hydrophobic interactions. The compound may modulate specific pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one
  • (13E)-13-[(2-bromophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one
  • (13E)-13-[(2-methylphenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one

Uniqueness

The uniqueness of (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(16E)-16-[(2-fluorophenyl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO/c1-25-13-6-5-8-19(25)10-11-20-21(25)12-14-26(2)22(20)16-18(24(26)28)15-17-7-3-4-9-23(17)27/h3-4,7,9,15,19-22H,5-6,8,10-14,16H2,1-2H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEOFEFLLYWLLM-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5F)C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5F)/C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.